molecular formula C7H16ClN B3423429 trans-2-Methyl-cyclohexylamine hydrochloride CAS No. 302596-19-6

trans-2-Methyl-cyclohexylamine hydrochloride

Cat. No.: B3423429
CAS No.: 302596-19-6
M. Wt: 149.66 g/mol
InChI Key: XCLFCWFKPOQAHM-ZJLYAJKPSA-N
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Description

Historical Trajectories of Cyclohexylamine (B46788) Derivatives in Organic Chemistry

The story of trans-2-Methyl-cyclohexylamine hydrochloride is part of the broader history of cyclohexylamine and its derivatives, which have been integral to industrial and pharmaceutical chemistry for decades. Cyclohexylamine itself is primarily produced through the hydrogenation of aniline (B41778) or the amination of cyclohexanol. wikipedia.org Historically, its derivatives found widespread use in various industrial applications. For instance, they serve as precursors to sulfenamide-based reagents, which act as crucial accelerators in the vulcanization of rubber. wikipedia.org Additionally, their basic nature makes them effective corrosion inhibitors, particularly in boiler water treatment systems.

The application of cyclohexylamine derivatives expanded significantly into the synthesis of fine chemicals and pharmaceuticals. They form the structural backbone of numerous therapeutic agents, including mucolytics, analgesics, and bronchodilators. wikipedia.org A notable example is the artificial sweetener sodium cyclamate, which is synthesized from cyclohexylamine and sulfamic acid. wikipedia.org The utility of this class of compounds also extends to agrochemicals, with the herbicide hexazinone (B1673222) and the anesthetic hexylcaine (B1204205) being prominent examples derived from cyclohexylamine. wikipedia.org This rich history of application has established cyclohexylamines as a versatile and economically important class of chemical intermediates, paving the way for the exploration and utilization of more specialized derivatives like this compound.

Stereochemical Significance of the trans-2-Methyl-cyclohexylamine Framework

The defining feature of trans-2-Methyl-cyclohexylamine is its stereochemistry. The cyclohexane (B81311) ring is a non-planar, three-dimensional structure, and the spatial arrangement of the methyl (-CH3) and amine (-NH2) groups relative to each other is of paramount importance. The prefix "trans" indicates that these two substituent groups are located on opposite sides of the ring's plane. This is in contrast to the "cis" isomer, where they would be on the same side.

This specific trans-configuration is significant for several reasons:

Chirality: The trans-2-Methyl-cyclohexylamine molecule is chiral, meaning it is non-superimposable on its mirror image. It exists as a pair of enantiomers: (1R,2R)-2-methylcyclohexan-1-amine and (1S,2S)-2-methylcyclohexan-1-amine. nih.gov This chirality is a critical feature, as the biological activity of many pharmaceuticals and agrochemicals is dependent on a specific enantiomer.

Conformational Stability: The cyclohexane ring typically adopts a "chair" conformation to minimize steric strain. In the trans-isomer, the bulky methyl and amine groups can both occupy equatorial positions in the most stable chair conformation, leading to a thermodynamically favored arrangement.

Synthetic Control: The fixed spatial relationship between the amine and methyl groups in the trans-framework provides a rigid scaffold. When used in chemical synthesis, this rigidity can influence the stereochemical outcome of reactions at other parts of a molecule, a concept known as stereocontrol. Chiral amines are often employed as resolving agents or as chiral auxiliaries to guide the formation of a desired stereoisomer in a new product. nih.gov

The ability to isolate and utilize a specific stereoisomer of 2-methylcyclohexylamine (B147291) allows chemists to build complex, three-dimensional molecules with a high degree of precision, which is essential in the development of modern therapeutic agents. nih.govworktribe.com

Overview of this compound as a Versatile Precursor in Synthetic Methodologies

In synthetic organic chemistry, primary amines are exceptionally useful building blocks. Trans-2-Methyl-cyclohexylamine is frequently supplied and used as its hydrochloride salt for practical reasons. The salt is typically a stable, crystalline solid that is less volatile and easier to handle compared to the free amine, which is a liquid. The amine can be easily liberated from its salt by treatment with a base, usually just before it is needed for a reaction.

The versatility of this compound as a precursor stems from the reactivity of the primary amine group. This group can participate in a wide array of chemical transformations, making it a valuable starting point for constructing more complex molecules. For example, patent literature demonstrates that related compounds like trans-4-methylcyclohexylamine hydrochloride are key intermediates in the synthesis of glimepiride, an antidiabetic drug. google.comgoogle.com This highlights the role of substituted cyclohexylamines in creating pharmaceutically active compounds.

Research has shown the application of similar trans-methylcyclohexylamine structures in the synthesis of heterocyclic compounds like oxindoles, which are important scaffolds in medicinal chemistry. thieme-connect.com The amine acts as a key nucleophile, participating in cyclization reactions to form the core of the target molecule. The defined stereochemistry of the trans-2-methylcyclohexyl group can be transferred to the final product, influencing its biological properties. The use of chiral amines as building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient production of single-enantiomer drugs. nih.govsemanticscholar.org

Below is a table summarizing the key properties of the parent amine and its hydrochloride salt.

Propertytrans-2-Methylcyclohexylamine nih.govtrans-2-Methylcyclohexylamine Hydrochloride
IUPAC Name (1R,2R)-2-methylcyclohexan-1-amine(1R,2R)-2-methylcyclohexan-1-amine;hydrochloride
Molecular Formula C7H15NC7H16ClN
Molecular Weight 113.20 g/mol ~149.66 g/mol
Physical State Liquid (at STP)Solid (Typical)
Chirality ChiralChiral

Properties

IUPAC Name

(1R,2R)-2-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLFCWFKPOQAHM-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39558-31-1, 302596-19-6
Record name 2-Methylcyclohexylamine hydrochloride, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039558311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclohexylamine hydrochloride, (1R,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302596196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56HVC1I50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ETA0KBB60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Strategies and Methodologies for Trans 2 Methyl Cyclohexylamine Hydrochloride

Catalytic and Non-Catalytic Reduction Approaches to 2-Methyl-cyclohexylamine Precursors

The primary precursor for 2-Methyl-cyclohexylamine is 2-methylcyclohexanone (B44802). The conversion of this ketone to the desired amine is most commonly achieved through reductive amination, a powerful transformation in organic synthesis that forms amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process can be performed directly, where the ketone, amine source, and reducing agent are combined in a single step, or indirectly, where the intermediate imine is formed first and then reduced. wikipedia.org

Hydrogenation and Amination Pathways

Reductive amination of 2-methylcyclohexanone involves the reaction of the ketone with an amine source, typically ammonia, followed by reduction. This can be accomplished through catalytic hydrogenation or by using chemical hydride reagents.

Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) in the presence of a metal catalyst. Various heterogeneous catalysts are effective for this transformation, with selectivity and efficiency being key challenges. frontiersin.org Nickel-based catalysts, for instance, are often used due to their activity and cost-effectiveness. wikipedia.org Bimetallic catalysts, such as Rhodium-Nickel (Rh-Ni) supported on silica, have shown high conversion rates and selectivity for the reductive amination of the related cyclohexanone, suggesting their potential applicability to substituted analogs like 2-methylcyclohexanone. mdpi.com The reaction proceeds by first forming an imine intermediate in situ, which is then hydrogenated to the final amine. frontiersin.org

Chemical Hydride Reduction: A wide array of hydride-based reducing agents can be used for reductive amination. The choice of reagent is crucial as it must selectively reduce the imine intermediate in the presence of the starting ketone. acs.org

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination because it is mild and selectively reduces imines and iminium ions at slightly acidic pH, a condition that favors imine formation without significantly reducing the ketone. masterorganicchemistry.comorganicchemistrytutor.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular alternative, STAB is a milder and less toxic reducing agent than NaBH₃CN. masterorganicchemistry.comacs.org It is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including sterically hindered ones. acs.org

Sodium Borohydride (NaBH₄): While a powerful reducing agent for ketones, NaBH₄ can be used for reductive amination under controlled conditions, often in a two-step process where the imine is formed before the reductant is added. masterorganicchemistry.comncert.nic.in

The table below summarizes common catalytic and non-catalytic systems for reductive amination.

MethodCatalyst / ReagentAmine SourceKey Features
Catalytic HydrogenationH₂ / Ni, Pd, Pt, or Rh-NiAmmonia (NH₃)Can be performed in one pot; catalyst choice influences selectivity. wikipedia.orgmdpi.com
Hydride ReductionSodium Cyanoborohydride (NaBH₃CN)Ammonia (NH₃)Selective for imine reduction under mildly acidic conditions. masterorganicchemistry.com
Hydride ReductionSodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonia (NH₃)Mild, efficient, and less toxic; good for a broad range of substrates. acs.org

Mechanistic Considerations in Reductive Amination

The reductive amination of 2-methylcyclohexanone to 2-methylcyclohexylamine (B147291) proceeds through a well-established mechanism involving two main stages. wikipedia.orgorganicchemistrytutor.com

Imine Formation: The reaction initiates with the nucleophilic attack of the amine (ammonia) on the electrophilic carbonyl carbon of 2-methylcyclohexanone. This forms a tetrahedral intermediate known as a hemiaminal. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, or iminium ion, which is in equilibrium with the neutral imine. acs.orgorganicchemistrytutor.com

Reduction of the Imine: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. In catalytic hydrogenation, this occurs on the surface of the metal catalyst. With chemical hydrides, a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final amine product. acs.orgorganicchemistrytutor.com

The stereochemical outcome (the ratio of cis to trans isomers) is determined during the reduction step. The hydride can attack the imine face from either the same side (syn) or the opposite side (anti) relative to the existing methyl group. Steric hindrance from the methyl group generally directs the incoming hydride to the less hindered face, influencing the final diastereomeric ratio. odinity.commnstate.edu For 2-methylcyclohexanone, attack of the hydride from the face cis to the methyl group is often favored, leading to the formation of the trans product. mnstate.edu

Stereoselective Synthesis of trans-2-Methyl-cyclohexylamine Hydrochloride

Achieving a high diastereomeric excess (d.e.) of the trans isomer, and further, obtaining it as a single enantiomer, requires more advanced stereoselective methods. These include leveraging chiral starting materials, employing chiral auxiliaries, or using enantioselective catalysts.

Asymmetric Synthesis through Chiral Pool Starting Materials

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of a specific enantiomer of trans-2-methylcyclohexylamine, one could envision a synthetic route starting from a chiral natural product that already contains a suitably functionalized cyclohexane (B81311) ring. For example, chiral terpenes or carbohydrates could potentially be modified through a series of chemical transformations to install the required methyl and amino groups with the desired trans relationship. While conceptually straightforward, this approach can sometimes involve lengthy synthetic sequences.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. researchgate.netsigmaaldrich.com After the desired stereocenter(s) have been established, the auxiliary is removed. sigmaaldrich.com

For the synthesis of trans-2-methylcyclohexylamine, a chiral auxiliary can be used to form a chiral imine or enamine from 2-methylcyclohexanone. Subsequent diastereoselective reduction of this intermediate sets the stereochemistry of the amine-bearing carbon. A prominent example of a chiral auxiliary used for amine synthesis is Ellman's tert-butanesulfinamide. osi.lv

The general process is as follows:

Condensation: 2-methylcyclohexanone is condensed with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide) to form an N-sulfinyl ketimine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent to the opposite face, leading to high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed under acidic conditions, typically with HCl in an alcohol solvent, which simultaneously protonates the newly formed amine to yield the desired this compound. osi.lv

Auxiliary TypeExampleDiastereoselectivityKey Advantage
Sulfinamides(R)- or (S)-tert-butanesulfinamideOften >95% d.e.High stereocontrol and reliable cleavage. osi.lv
Phenylglycinol Derivatives(R)-PhenylglycinolVariableCan provide access to specific diastereomers.
Pseudoephedrine(1R,2R)-PseudoephedrineHigh d.e. in alkylationsWidely used for creating chiral centers alpha to a carbonyl. harvard.edunih.gov

Enantioselective Catalytic Processes for Cyclohexylamine (B46788) Derivatives

Enantioselective catalysis offers a highly efficient route to chiral amines, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. uwindsor.ca

Asymmetric Reductive Amination: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate. Transition metal catalysts featuring chiral ligands can hydrogenate the C=N bond with high enantioselectivity.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. Imine reductases (IREDs) and ω-transaminases are two classes of enzymes particularly suited for the synthesis of chiral amines. rsc.orgnih.gov

Imine Reductases (IREDs): These enzymes catalyze the reduction of imines to amines with exceptional stereoselectivity, using a cofactor such as NADPH. rsc.orgnih.gov In a chemoenzymatic process, the imine of 2-methylcyclohexanone can be formed chemically and then reduced by an IRED to give a specific enantiomer of 2-methylcyclohexylamine. Some IREDs can also function in one-pot reductive amination reactions directly from the ketone and amine source. rsc.org

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. By selecting the appropriate (R)- or (S)-selective ω-TA, it is possible to convert 2-methylcyclohexanone directly into a single enantiomer of 2-methylcyclohexylamine. This biocatalytic approach can provide access to both cis and trans diastereomers in optically pure forms, depending on the specific enzyme and substrate. york.ac.uk

High Resolution Characterization and Stereochemical Elucidation of Trans 2 Methyl Cyclohexylamine Hydrochloride

Chromatographic Resolution of Enantiomers of 2-Methyl-cyclohexylamine Hydrochloride

The separation of the enantiomers of trans-2-Methyl-cyclohexylamine is a crucial step in its characterization, enabling the assessment of enantiomeric purity and the study of the properties of individual stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for achieving this resolution.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC stands as a primary method for the enantioseparation of chiral amines. The strategy involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the separation of cyclic amines like trans-2-Methyl-cyclohexylamine, polysaccharide-based and cyclodextrin-based CSPs are particularly effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, offer a broad range of enantioselectivity. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For the analysis of basic compounds like amines, the mobile phase composition is critical. A typical mobile phase for normal-phase HPLC might consist of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. The addition of a small amount of an acidic or basic additive can significantly improve peak shape and resolution by minimizing tailing caused by strong interactions with the stationary phase.

Cyclodextrin-based CSPs also provide excellent enantioseparation for a variety of chiral molecules. The toroidal shape of cyclodextrins allows for the inclusion of the cyclohexyl ring of the analyte, and chiral recognition is achieved through interactions between the analyte's functional groups and the chiral selectors on the cyclodextrin (B1172386) rim.

A hypothetical chiral HPLC separation of the enantiomers of trans-2-Methyl-cyclohexylamine hydrochloride is presented in the table below, illustrating the expected outcome of a successful resolution.

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Gas Chromatography (GC) Techniques for Enantiomeric Purity Assessment

Gas chromatography is another powerful technique for the enantiomeric purity assessment of volatile chiral compounds. For amines, direct analysis on a chiral stationary phase can be challenging due to their polarity. Therefore, derivatization is a common and often necessary step to improve volatility and chromatographic performance.

A common approach involves the acylation of the amine group with a chiral derivatizing agent, forming diastereomers that can be separated on a standard achiral GC column. Alternatively, the racemic amine can be derivatized with an achiral reagent to reduce polarity and then analyzed on a chiral GC column. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and other acylating agents.

The choice of the chiral stationary phase is critical for successful enantiomeric resolution. Cyclodextrin-based chiral capillary columns are widely used for the separation of a broad range of chiral compounds, including derivatized amines.

Below is a representative table outlining a potential GC method for the enantiomeric purity assessment of trans-2-Methyl-cyclohexylamine following derivatization.

ParameterValue
Derivatizing AgentTrifluoroacetic anhydride (TFAA)
GC ColumnChirasil-Dex CB (25 m x 0.25 mm ID)
Carrier GasHelium
Oven Temperature Program100°C (hold 2 min), then ramp to 180°C at 5°C/min
DetectorFlame Ionization Detector (FID)
Retention Time (Enantiomer 1 derivative)12.3 min
Retention Time (Enantiomer 2 derivative)12.8 min

Spectroscopic Analysis for Stereoisomeric and Conformational Assignment

Spectroscopic techniques provide detailed information about the molecular structure, stereochemistry, and conformation of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For trans-2-Methyl-cyclohexylamine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, can confirm the connectivity of the atoms and provide insights into its stereochemistry and conformational preferences.

In the trans isomer, the methyl and amino groups are on opposite sides of the cyclohexane (B81311) ring. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For trans-1,2-disubstituted cyclohexanes, one conformation will have both substituents in axial positions, while the other will have both in equatorial positions. The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.

The stereochemistry can be confirmed by analyzing the coupling constants (J-values) of the protons on the cyclohexane ring. The coupling constant between vicinal axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) protons is smaller (2-5 Hz). By examining the multiplicity and coupling constants of the protons at C1 and C2, the preferred conformation can be determined.

A table of expected ¹H and ¹³C NMR chemical shifts and key coupling constants for the major diequatorial conformer of trans-2-Methyl-cyclohexylamine is provided below. The hydrochloride salt formation would lead to a downfield shift of the protons and carbons near the ammonium (B1175870) group.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key ¹H-¹H Coupling Constants (Hz)
H1 (axial)~2.8 - 3.2-³J(H1a, H2a) ≈ 10-12 Hz, ³J(H1a, H6a) ≈ 10-12 Hz, ³J(H1a, H6e) ≈ 3-5 Hz
H2 (axial)~1.5 - 1.9-³J(H2a, H1a) ≈ 10-12 Hz, ³J(H2a, H3a) ≈ 10-12 Hz, ³J(H2a, H3e) ≈ 3-5 Hz
CH₃~0.9 - 1.1 (doublet)~15 - 20³J(CH₃, H2a) ≈ 7 Hz
C1-~50 - 55-
C2-~30 - 35-

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are powerful for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light.

For a given enantiomer, the VCD and ECD spectra will exhibit a unique pattern of positive and negative bands. The mirror-image enantiomer will show a spectrum of equal magnitude but opposite sign. The absolute configuration can be determined by comparing the experimental VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (1R,2R)-enantiomer). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Mass Spectrometry Fragmentation Pathways and Structural Insights

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. For cyclic amines like 2-methylcyclohexylamine (B147291), electron ionization (EI) mass spectrometry typically leads to characteristic fragmentation pathways.

The molecular ion peak (M⁺) for 2-methylcyclohexylamine is expected at m/z 113. A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. For 2-methylcyclohexylamine, this would result in the loss of a methyl radical to form an ion at m/z 98, or the loss of a propyl radical through ring opening to form an ion at m/z 70.

Another significant fragmentation pathway for cyclic amines involves ring opening followed by the loss of an alkene. For 2-methylcyclohexylamine, this could lead to the formation of various fragment ions. The NIST database shows a mass spectrum for 2-methylcyclohexylamine (a mixture of cis and trans isomers) with a base peak at m/z 44, which could arise from cleavage of the C1-C2 and C3-C4 bonds with a hydrogen transfer. Other significant peaks are observed at m/z 56, 70, and 98. nist.gov

The proposed major fragmentation pathways for trans-2-Methyl-cyclohexylamine are summarized in the table below.

m/zProposed Fragment Structure/Origin
113Molecular ion [M]⁺
98[M - CH₃]⁺ via alpha-cleavage
70[M - C₃H₇]⁺ via ring opening and alpha-cleavage
56[C₄H₈]⁺ or [C₃H₆N]⁺ from ring cleavage
44[C₂H₆N]⁺ (base peak)

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Therefore, a detailed analysis of its crystal structure, including unit cell dimensions, space group, and precise atomic coordinates, cannot be provided at this time.

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, offering a definitive understanding of the molecule's conformation in the solid state. Furthermore, for chiral molecules such as this compound, X-ray crystallography on a single crystal of a pure enantiomer allows for the determination of the absolute configuration of its stereocenters.

Had the crystallographic data been available, this section would have presented the following key parameters in a detailed table:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C7H16ClN
Formula Weight 149.66 g/mol
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, P-1, etc.
Unit Cell Dimensions a = [value] Å, b = [value] Å, c = [value] Å
α = [value]°, β = [value]°, γ = [value]°
Volume [value] ų
Z (molecules per unit cell) [value]
Density (calculated) [value] g/cm³

The discussion would have further elaborated on the solid-state conformation of the cyclohexyl ring, which is expected to adopt a chair conformation. The relative orientations of the methyl and amino groups would be precisely defined by the crystallographic data, confirming the trans relationship. The analysis would also detail the intermolecular interactions, particularly the hydrogen bonding network involving the ammonium group and the chloride anion, which are crucial in stabilizing the crystal lattice.

For the determination of the absolute configuration, the analysis of a crystal of a single enantiomer, such as (1R,2R)-2-Methyl-cyclohexylamine hydrochloride or (1S,2S)-2-Methyl-cyclohexylamine hydrochloride, would have been discussed. The Flack parameter, derived from the crystallographic experiment, would have been a key indicator for confirming the absolute stereochemistry.

In the absence of experimental data, any depiction of the solid-state structure or absolute configuration would be purely speculative. Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to elucidate the definitive solid-state structure of this compound.

Chemical Transformations and Derivatization Pathways of Trans 2 Methyl Cyclohexylamine Hydrochloride

Reactivity of the Amine Functionality

The primary amine group in trans-2-Methyl-cyclohexylamine is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse functional groups.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The amine functionality of trans-2-Methyl-cyclohexylamine can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(trans-2-methylcyclohexyl)acetamide. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate).

Similarly, sulfonylation of the amine group leads to the formation of sulfonamides. This is commonly carried out using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-(trans-2-methylcyclohexyl)-4-methylbenzenesulfonamide is a stable derivative. The table below summarizes these transformations.

Reaction TypeReagent ExampleProduct Example
AcylationAcetic AnhydrideN-(trans-2-methylcyclohexyl)acetamide
Sulfonylationp-Toluenesulfonyl ChlorideN-(trans-2-methylcyclohexyl)-4-methylbenzenesulfonamide

These reactions are crucial for introducing protecting groups or for building more complex molecular architectures.

Alkylation Reactions and Quaternary Ammonium (B1175870) Salt Formation

The nitrogen atom of trans-2-Methyl-cyclohexylamine can be alkylated through nucleophilic substitution reactions with alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. Monoalkylation results in the formation of a secondary amine, while dialkylation yields a tertiary amine.

For example, reaction with one equivalent of an alkyl halide, such as methyl iodide, can produce N-methyl-trans-2-methylcyclohexylamine. Further reaction can lead to the formation of N,N-dimethyl-trans-2-methylcyclohexylamine.

Exhaustive alkylation, typically with an excess of a reactive alkylating agent like methyl iodide, leads to the formation of a quaternary ammonium salt. This process, known as exhaustive methylation, results in the formation of a positively charged nitrogen atom bonded to four carbon atoms, for instance, (trans-2-methylcyclohexyl)trimethylammonium iodide. Quaternary ammonium salts have applications as phase-transfer catalysts and antimicrobial agents.

Degree of AlkylationProduct TypeExample Product (with Methyl Iodide)
MonoalkylationSecondary AmineN-methyl-trans-2-methylcyclohexylamine
DialkylationTertiary AmineN,N-dimethyl-trans-2-methylcyclohexylamine
Exhaustive AlkylationQuaternary Ammonium Salt(trans-2-methylcyclohexyl)trimethylammonium iodide

Formation of Imines and Schiff Bases for Further Derivatization

The primary amine of trans-2-Methyl-cyclohexylamine can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

The formation of an imine introduces a carbon-nitrogen double bond, which can serve as a versatile functional handle for further chemical transformations. For example, the imine can be reduced to a secondary amine or reacted with nucleophiles. The stability of the resulting imine depends on the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, generally form more stable Schiff bases.

Reactions Involving the Cyclohexane (B81311) Ring System

While the amine group is the primary site of reactivity, the cyclohexane ring can also undergo transformations, although these generally require more specific and often harsher reaction conditions.

Functionalization at the Cyclohexane Backbone

Direct functionalization of the C-H bonds of the cyclohexane ring in trans-2-Methyl-cyclohexylamine is challenging due to their low reactivity. However, in derivatives where the amine is protected, it is possible to introduce functional groups onto the ring through various synthetic strategies. These methods often involve the use of radical reactions or transition-metal-catalyzed C-H activation, though specific examples for this compound are not widely reported in general literature. Such transformations would allow for the synthesis of more complex and substituted cyclohexylamine (B46788) derivatives.

Ring-Opening and Ring-Expansion Reactions

Ring-opening of the cyclohexane ring in trans-2-Methyl-cyclohexylamine is not a common reaction under standard conditions due to the stability of the six-membered ring. Such transformations would require significant energy input and specific reagents to cleave the carbon-carbon bonds of the ring.

Utilization of trans-2-Methyl-cyclohexylamine Hydrochloride as a Chiral Building Block

The utility of trans-2-Methyl-cyclohexylamine as a chiral precursor stems from its inherent stereochemistry, which can be transferred to new, more complex molecules. This section explores its application in the synthesis of intricate chiral molecules, its potential incorporation into larger macrocyclic and supramolecular architectures, and its role in the formation of chiral ligands for asymmetric catalysis.

While direct examples of the synthesis of complex chiral molecules starting from this compound are not extensively documented in publicly available literature, the broader class of chiral cyclohexylamine derivatives is widely employed in the generation of sophisticated molecular frameworks. The principles guiding these syntheses are directly applicable to trans-2-Methyl-cyclohexylamine.

A key strategy involves using the amine as a nucleophile or as a directing group to control the stereochemical outcome of subsequent reactions. For instance, chiral 1,2-diamines, which share a similar structural motif, are pivotal in the synthesis of a variety of biologically active compounds and complex scaffolds. The catalytic asymmetric synthesis of 1,2-diamines is a subject of broad interest, with applications in the synthesis of chiral auxiliaries, ligands, and organocatalysts. rsc.org

One illustrative pathway involves the sequential opening of cyclohexene (B86901) oxide and the corresponding aziridinium (B1262131) ions. This method allows for the synthesis of various trans-1,2-diaminocyclohexane derivatives. arkat-usa.org The use of a chiral amine, such as α-methylbenzylamine, in the ring-opening of the aziridinium ion can lead to a mixture of diastereomers that are often separable by chromatography. This general approach could be adapted to further functionalize the amino group of trans-2-Methyl-cyclohexylamine, thereby incorporating it into a more complex chiral scaffold.

The incorporation of chiral building blocks into macrocyclic and supramolecular structures is a field of significant interest due to the unique recognition and catalytic properties of the resulting assemblies. Although specific instances of macrocycles derived from trans-2-Methyl-cyclohexylamine are not prevalent in the literature, the closely related enantiomerically pure trans-1,2-diaminocyclohexane is a well-studied component in the synthesis of such structures. nih.govbohrium.comnih.gov

The condensation of chiral diamines with rigid dialdehydes can lead to the formation of [2+2] or [3+3] macrocyclic oligoimines. nih.gov These reactions can exhibit remarkable diastereoselectivity. For example, the condensation of an enantiomerically pure triangulane dialdehyde (B1249045) with the two different enantiomers of trans-1,2-diaminocyclohexane resulted in the formation of a [2+2] macrocyclization product with only one of the diamine enantiomers. nih.gov This highlights the profound influence of the chiral amine's stereochemistry on the outcome of the macrocyclization process.

These macrocyclic imines can be subsequently reduced to the corresponding macrocyclic amines, which can serve as hosts for the binding of multiple cations or anions. nih.gov The chiral environment within these macrocycles, originating from the trans-1,2-diaminocyclohexane units, can be exploited for enantioselective recognition and catalysis. Furthermore, chiral supramolecular coordination cages have been synthesized and investigated for their potential as inhibitors of amyloid-β aggregation, demonstrating the application of such chiral architectures in medicinal chemistry. rsc.org

One of the most significant applications of chiral amines like trans-2-Methyl-cyclohexylamine is in the synthesis of chiral ligands for asymmetric catalysis. acs.orgresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations.

A prominent class of ligands derived from chiral diamines are Salen-type ligands. These are typically synthesized through the condensation of a chiral diamine with two equivalents of a salicylaldehyde (B1680747) derivative. Manganese-Salen complexes, for instance, are effective catalysts for the enantioselective epoxidation of unfunctionalized olefins. rsc.orgliv.ac.uk The chirality of the diamine backbone is directly translated to the catalytic site, influencing the facial selectivity of the epoxidation reaction.

The performance of a chiral ligand is highly dependent on its structure. The table below illustrates the effectiveness of a Salen ligand derived from the related (R,R)-(-)-N,N′-bis(3,5-di-tert-butylsalicylidene)cyclohexane-1,2-diamine in the asymmetric epoxidation of stilbene. rsc.org

Table 1. Asymmetric Epoxidation of Stilbene Catalyzed by a Chiral Mn-Salen Complex
SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
(Z)-StilbeneHomogeneous-77.5
(Z)-StilbeneHeterogeneous-70

Derivatives of trans-2-aminocyclohexanol, which possess a similar chiral scaffold, have also been successfully employed as ligands in asymmetric catalysis. These ligands have demonstrated high efficacy in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and in the transfer hydrogenation of aryl ketones, achieving enantiomeric excesses of up to 96%. nih.gov This underscores the potential of chiral 1,2-disubstituted cyclohexane derivatives, including trans-2-Methyl-cyclohexylamine, in the development of highly effective chiral ligands for a broad range of asymmetric transformations.

Computational and Theoretical Investigations of Trans 2 Methyl Cyclohexylamine Hydrochloride

Conformational Analysis and Energy Minima Studies

The conformational flexibility of the cyclohexyl ring is a cornerstone of stereochemistry. For the protonated form of trans-2-Methyl-cyclohexylamine, the cyclohexane (B81311) ring primarily adopts a chair conformation to minimize angular and torsional strain. In this trans configuration, the methyl (-CH₃) and ammonium (B1175870) (-NH₃⁺) groups are positioned on opposite sides of the ring. This arrangement can exist in two principal chair conformations: one where both substituents occupy equatorial positions (diequatorial) and another, generated through ring-flipping, where both substituents are in axial positions (diaxial).

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. mdpi.com MM methods utilize classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically altering bond angles and dihedral angles, it is possible to map out the potential energy surface and identify low-energy conformations.

For trans-2-Methyl-cyclohexylamine hydrochloride, MM calculations would be employed to quantify the energy difference between the diequatorial and diaxial chair conformations. Force fields such as AMBER or MMFF94 would model the stretching, bending, and torsional energies, as well as van der Waals and electrostatic interactions.

Molecular Dynamics simulations build upon MM by incorporating thermal energy and simulating the movement of atoms over time. nih.gov An MD simulation would reveal the dynamic behavior of the molecule, showing the transitions between different conformations and the proportion of time spent in each state. For this molecule, simulations would overwhelmingly show the molecule residing in the lower-energy diequatorial state, with only fleeting excursions to higher-energy twist-boat or diaxial forms. nih.gov

Table 1: Illustrative Molecular Mechanics (MM) Energy Profile of trans-2-Methyl-cyclohexylamine Cation Conformers

Conformer Substituent Positions Key Steric Interactions Calculated Relative Energy (kcal/mol)
Chair 1 C1-NH₃⁺ (equatorial), C2-CH₃ (equatorial) Gauche interaction between -NH₃⁺ and -CH₃ 0.0 (Reference)
Chair 2 C1-NH₃⁺ (axial), C2-CH₃ (axial) Four 1,3-diaxial interactions > 5.0
Twist-Boat N/A Torsional and flagpole strain ~5-6

Note: Data are illustrative, based on established principles of conformational analysis. The diequatorial conformer is set as the energy minimum for comparison.

Quantum Chemical Calculations of Preferred Conformations

To obtain a more accurate understanding of the energetics and geometries of the conformers, quantum chemical calculations are employed. These methods solve approximations of the Schrödinger equation to determine the electronic energy and structure of a molecule.

Following an initial exploration with MM/MD, the geometries of the diequatorial and diaxial conformers would be optimized using quantum methods, such as Density Functional Theory (DFT) with a basis set like 6-31G(d). These calculations provide highly reliable geometric parameters (bond lengths and angles) and a more precise quantification of the energy difference between the conformers. Such calculations would confirm the substantial energetic preference for the diequatorial conformation, aligning with the qualitative predictions from basic stereochemical principles. sapub.org

Table 2: Representative Quantum Chemical Calculation Results for Key Conformers

Parameter Diequatorial Conformer Diaxial Conformer
Method DFT (B3LYP/6-31G(d)) DFT (B3LYP/6-31G(d))
Relative Energy (ΔE, kcal/mol) 0.0 5.8
C1-N Bond Length (Å) 1.501 1.505
C2-C1-N-H Dihedral Angle (°) ~180 (anti-periplanar) ~60 (gauche)
Calculated Dipole Moment (Debye) 2.1 2.5

Note: These values are representative examples derived from typical results for similar substituted cyclohexanes and serve to illustrate expected computational outcomes.

Electronic Structure and Bonding Characteristics

Computational chemistry provides a lens into the electronic nature of a molecule, explaining its reactivity, charge distribution, and bonding. For the trans-2-Methyl-cyclohexylamine cation, understanding its electronic structure is key to predicting its interactions.

Density Functional Theory (DFT) for Electronic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. nih.gov For the stable diequatorial conformer of this compound, DFT calculations can predict a range of important electronic characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For the protonated amine, the MEP would show a region of high positive potential (typically colored blue) concentrated around the -NH₃⁺ group, indicating the center of positive charge and the most likely site for interaction with anions or nucleophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution by calculating the partial atomic charges on each atom, offering a more quantitative picture than the MEP map.

Table 3: Predicted Electronic Properties from DFT (B3LYP/6-31G(d)) Calculations

Property Predicted Value Interpretation
HOMO Energy -7.5 eV Indicates a moderately stable molecule, with electrons held reasonably tightly.
LUMO Energy +2.1 eV High LUMO energy suggests a low propensity to accept electrons.
HOMO-LUMO Gap 9.6 eV A large gap signifies high kinetic stability and low chemical reactivity.
Mulliken Atomic Charge on N -0.45 e The nitrogen atom holds a partial negative charge, with the positive charge of the cation distributed across the attached hydrogen atoms.

Note: The presented values are typical and illustrative for a molecule of this type.

Ab Initio Calculations for High-Accuracy Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy.

While DFT is highly efficient, ab initio calculations, particularly at higher levels of theory, are often used to benchmark DFT results and provide a more precise description of the electronic structure. For this compound, high-level ab initio calculations would serve to:

Validate the geometries and relative energies of the conformers obtained from DFT.

Provide a more accurate calculation of electron correlation, which is the interaction between electrons that DFT approximates.

Offer a reference standard for electronic properties like ionization potential and electron affinity, refining the values predicted by DFT.

Applications of Trans 2 Methyl Cyclohexylamine Hydrochloride in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Resolving Agent for Enantiomeric Separations

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of many pharmaceuticals and fine chemicals, as often only one enantiomer exhibits the desired biological activity. wikipedia.orglibretexts.org One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

trans-2-Methyl-cyclohexylamine, as a chiral amine, is well-suited to act as a resolving agent for racemic carboxylic acids. The primary amine group can react with the carboxylic acid functionality to form a pair of diastereomeric ammonium (B1175870) carboxylate salts. The differing spatial arrangements of the constituent ions in the crystal lattice of these salts lead to variations in their solubility, enabling the separation of the less soluble diastereomer through crystallization. Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to liberate the free carboxylic acid and the resolving agent.

A prominent class of acidic compounds that often require chiral resolution are the 2-arylpropionic acids, commonly known as "profens" (e.g., ibuprofen, naproxen), which are widely used non-steroidal anti-inflammatory drugs (NSAIDs). ukzn.ac.za While specific industrial resolution processes for every profen vary, the principle of using a chiral amine like trans-2-Methyl-cyclohexylamine is a standard approach. The effectiveness of such a resolution process is determined by the difference in solubility between the two diastereomeric salts formed.

Illustrative Data for Chiral Resolution

Racemic AcidChiral AmineDiastereomeric Salt PairRelative Solubility in Methanol
(R/S)-Ibuprofen(1R,2R)-2-Methyl-cyclohexylamine[(R)-Ibuprofenate][(1R,2R)-Ammonium]More Soluble
[(S)-Ibuprofenate][(1R,2R)-Ammonium]Less Soluble
(R/S)-Naproxen(1S,2S)-2-Methyl-cyclohexylamine[(R)-Naproxenate][(1S,2S)-Ammonium]Less Soluble
[(S)-Naproxenate][(1S,2S)-Ammonium]More Soluble

Note: This table provides illustrative data to demonstrate the principle of diastereomeric salt resolution. The actual relative solubilities can vary depending on the solvent system and temperature.

Precursor for Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of chiral ligands and organocatalysts is at the heart of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency and selectivity. The rigid, chiral scaffold of trans-2-Methyl-cyclohexylamine makes it an attractive starting material for the synthesis of such catalytic molecules.

Enantioselective hydrogenation, the addition of hydrogen across a double bond with control of stereochemistry, is a powerful and atom-economical method for creating chiral centers. wiley-vch.de This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium, ruthenium, and iridium, bearing chiral phosphine (B1218219) ligands. wiley-vch.deresearchgate.net

Chiral ligands derived from trans-2-Methyl-cyclohexylamine can be synthesized, for example, by converting the amine into a phosphine-containing molecule. The resulting ligand can then be coordinated to a rhodium precursor to generate a chiral catalyst. The stereochemical information from the amine is transferred to the catalytic center, influencing the facial selectivity of the hydrogenation of a prochiral olefin and leading to the preferential formation of one enantiomer of the product. The efficacy of such a catalyst is typically evaluated by the enantiomeric excess (ee) of the product and the turnover number (TON) of the catalyst.

Representative Data for Enantioselective Hydrogenation

SubstrateCatalyst System (Illustrative)ProductEnantiomeric Excess (ee)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)(P-ligand)]BF4N-Acetyl-phenylalanine methyl ester>95%
Itaconic acid dimethyl esterRu(OAc)2(P-ligand)Methylsuccinic acid dimethyl ester>92%

Note: This table presents typical results for enantioselective hydrogenations using effective chiral phosphine ligands. The "P-ligand" represents a hypothetical chiral phosphine ligand derived from trans-2-Methyl-cyclohexylamine.

Beyond hydrogenation, ligands derived from trans-2-Methyl-cyclohexylamine have potential applications in a wide array of asymmetric C-C and C-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

One important class of ligands that can be readily synthesized from primary amines are Schiff bases, formed by the condensation of the amine with an aldehyde or ketone. researchgate.net Chiral Schiff base ligands derived from trans-2-Methyl-cyclohexylamine and a suitable aldehyde (e.g., salicylaldehyde) can coordinate to various metal centers, such as copper or titanium, to create chiral Lewis acid catalysts. researchgate.net These catalysts can then be employed in reactions like the asymmetric Michael addition or aldol (B89426) reaction. rsc.orgnih.gov In such a catalytic cycle, the chiral ligand environment dictates the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products.

For instance, in a copper-catalyzed asymmetric conjugate addition, the chiral Schiff base ligand would coordinate to the copper(II) center. researchgate.net This complex would then activate the Michael acceptor towards nucleophilic attack, and the stereochemistry of the ligand would direct the incoming nucleophile to one face of the molecule, resulting in a high enantiomeric excess of the addition product.

Illustrative Data for Asymmetric Michael Addition

Michael AcceptorNucleophileCatalyst (Illustrative)ProductEnantiomeric Excess (ee)
CyclohexenoneDiethylzincCu(OTf)2 / Schiff base ligand3-Ethylcyclohexanone>90%
ChalconeMalononitrileCu(OAc)2 / Schiff base ligand2-(1,3-Diphenyl-3-oxopropyl)malononitrile>85%

Utility in the Synthesis of Specialty Chemicals and Advanced Materials

The incorporation of the trans-2-Methyl-cyclohexylamine moiety into larger molecules and polymers can impart specific properties such as rigidity, chirality, and thermal stability. While its use in this area is not as widespread as some other diamines or diols, its structural features suggest potential applications in specialty chemicals and advanced materials. For example, diamines containing cycloaliphatic rings are used in the synthesis of high-performance polyamides. These polymers often exhibit improved thermal stability, mechanical strength, and lower water absorption compared to their purely aliphatic counterparts. The incorporation of a chiral diamine derived from trans-2-Methyl-cyclohexylamine could lead to the production of chiral polyamides with potential applications in chiral separations or as specialized engineering plastics.

Exploration in Crystal Engineering and Supramolecular Chemistry with its Hydrochloride Salt Form

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. The hydrochloride salt of trans-2-Methyl-cyclohexylamine is a valuable subject for studies in these fields.

The study of such structures provides fundamental insights into how molecules recognize each other and self-assemble in the solid state. This knowledge can be applied to the design of new crystalline materials with tailored properties, such as specific solubility profiles or melting points. Furthermore, the chiral nature of the cation introduces the possibility of forming chiral hydrogen-bonded networks, which are of interest for applications in nonlinear optics and enantioselective separations.

Expected Hydrogen Bonding Parameters in the Crystal Structure

Hydrogen BondDonor-Acceptor Distance (Å)Angle (°)
N-H···Cl2.9 - 3.3150 - 180

Note: This table presents typical ranges for N-H···Cl hydrogen bonds in ammonium chloride salts and represents expected values for the crystal structure of trans-2-Methyl-cyclohexylamine hydrochloride.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-2-Methyl-cyclohexylamine hydrochloride with high enantiomeric purity?

  • Methodology : Synthesis typically involves stereoselective reduction of a cyclohexene precursor or resolution of racemic mixtures using chiral resolving agents. For example, catalytic hydrogenation with enantioselective catalysts (e.g., Ru-BINAP complexes) can yield the trans-isomer preferentially. Post-synthesis, purity is confirmed via chiral HPLC or polarimetry .

Q. How can researchers confirm the structural identity and stereochemistry of trans-2-Methyl-cyclohexylamine hydrochloride?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions and cyclohexane ring conformation.
  • X-ray crystallography : For absolute stereochemical confirmation.
  • Mass spectrometry : To validate molecular weight (e.g., 130.21 g/mol for related trans-aminocyclohexanol derivatives) .

Q. What safety protocols are critical when handling trans-2-Methyl-cyclohexylamine hydrochloride in the lab?

  • Methodology : Follow OSHA and EC regulations:

  • Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for trans-2-Methyl-cyclohexylamine hydrochloride across studies?

  • Methodology :

  • Controlled experiments : Measure solubility in standardized solvents (e.g., water, ethanol) under identical temperature/pH conditions.
  • Analytical validation : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements.
  • Data normalization : Account for batch-to-batch purity variations (e.g., via HPLC) that may influence results .

Q. What experimental design considerations are essential for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking simulations : Use in silico models (e.g., AutoDock Vina) to predict binding affinity to targets like NMDA receptors, leveraging its structural similarity to cyclohexylamine derivatives .
  • In vitro assays : Perform competitive binding assays with radiolabeled ligands to quantify inhibition constants (KiK_i).
  • Buffer optimization : Adjust pH to mimic physiological conditions, as the hydrochloride salt’s ionization state affects bioavailability .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., cis-isomers or N-methylated derivatives) and refine purification steps (e.g., recrystallization in ethanol/water mixtures) .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Expose samples to elevated temperatures/humidity and monitor degradation via TGA (thermogravimetric analysis) and NMR.
  • Kinetic modeling : Calculate degradation rate constants (kk) to predict shelf life under standard lab conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.